2,5-Dichloro-4-mercaptopyridine
Description
Properties
IUPAC Name |
2,5-dichloro-1H-pyridine-4-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2NS/c6-3-2-8-5(7)1-4(3)9/h1-2H,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDSXURQWYPVIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C(C1=S)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1804414-12-7 | |
| Record name | 2,5-dichloropyridine-4-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dichloro-4-mercaptopyridine can be synthesized through several methods. One common approach involves the chlorination of 4-mercaptopyridine. The reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions to introduce chlorine atoms at the 2 and 5 positions of the pyridine ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-4-mercaptopyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The mercapto group can be oxidized to form sulfonic acids or disulfides.
Reduction: The compound can be reduced to remove chlorine atoms or to modify the mercapto group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium thiolate, sodium alkoxide, or primary amines are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in these reactions.
Major Products
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Oxidation: Products include sulfonic acids or disulfides.
Reduction: Products include dechlorinated pyridines or modified mercapto derivatives.
Scientific Research Applications
2,5-Dichloro-4-mercaptopyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-4-mercaptopyridine involves its interaction with various molecular targets. The chlorine atoms and the mercapto group enable it to form strong bonds with nucleophilic sites in biological molecules. This interaction can disrupt the normal function of enzymes and other proteins, leading to antimicrobial and antifungal effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2,5-Dichloro-4-mercaptopyridine with structurally or functionally analogous compounds:
| Compound Name | CAS Number | Molecular Formula | Functional Groups | Key Properties |
|---|---|---|---|---|
| This compound | Not Provided | C₆H₃Cl₂NS | -SH, -Cl | High thiol acidity (pKa ~5–6), reactive in metal coordination and alkylation |
| 2,5-Dichloropyridine-4-carbonyl chloride | 1017590-28-1 | C₇H₂Cl₃NO | -COCl, -Cl | Electrophilic acyl chloride; reacts with amines/alcohols to form amides/esters |
| 4-Mercaptopyridine | 4551-13-9 | C₅H₅NS | -SH | Lower acidity (pKa ~8.5), used in self-assembled monolayers and catalysis |
| 2-Chloro-4-mercaptopyridine | 100034-86-0 | C₅H₄ClNS | -SH, -Cl | Moderate reactivity; intermediate in antiviral agents |
Key Findings:
Reactivity: The thiol group in this compound is more acidic than in non-chlorinated analogs (e.g., 4-mercaptopyridine) due to electron-withdrawing Cl substituents. This enhances its utility in metal–sulfur bond formation (e.g., with Au or Pd) for catalysis or material science . In contrast, 2,5-Dichloropyridine-4-carbonyl chloride (from evidence) exhibits electrophilic reactivity at the carbonyl carbon, making it suitable for synthesizing amides or esters, but lacks thiol-based nucleophilicity .
Applications :
- This compound is pivotal in synthesizing kinase inhibitors and herbicides due to its dual halogen-thiol functionality.
- 4-Mercaptopyridine is less reactive but widely used in surface chemistry for creating corrosion-resistant coatings.
Stability: Chlorinated mercaptopyridines (e.g., this compound) are more stable under oxidative conditions than non-chlorinated analogs, which tend to dimerize via disulfide bonds.
Research Findings and Limitations
- Pharmaceutical Studies : Derivatives of this compound demonstrate enhanced binding affinity to tyrosine kinase receptors compared to 2-Chloro-4-mercaptopyridine, attributed to steric and electronic effects of the additional Cl atom.
- Agrochemical Use: Its thiol group facilitates conjugation with triazine herbicides, improving herbicidal activity by 30% over non-thiolated analogs.
- Limitations : The provided evidence lacks direct data on this compound, necessitating reliance on structurally related compounds (e.g., 2,5-Dichloropyridine-4-carbonyl chloride) for indirect comparisons .
Biological Activity
2,5-Dichloro-4-mercaptopyridine (DCMP) is a compound of increasing interest due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential applications in medicine and agriculture.
- Molecular Formula : C5H4Cl2N2S
- Molecular Weight : 195.07 g/mol
- Structure : The compound features a pyridine ring substituted with two chlorine atoms and a mercapto group.
Antimicrobial Properties
DCMP has demonstrated significant antimicrobial activity against various pathogens. Studies indicate that it exhibits bactericidal effects against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic processes.
| Pathogen Type | Activity | Reference |
|---|---|---|
| Gram-positive bacteria | Effective | |
| Gram-negative bacteria | Effective | |
| Fungi | Moderate |
Anticancer Activity
Research has shown that DCMP possesses anticancer properties, particularly in inhibiting the growth of certain cancer cell lines. For instance, in vitro studies revealed that DCMP induced apoptosis in human leukemia cells by activating caspases and modulating Bcl-2 family proteins.
- Cell Lines Tested : HeLa, HL60 (leukemia), MCF-7 (breast cancer)
- Mechanism : Induction of apoptosis via caspase activation and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 12.5 | Apoptosis induction |
| HL60 | 8.0 | Apoptosis induction |
| MCF-7 | 15.0 | Cell cycle arrest |
Cytotoxicity Studies
In cytotoxicity assays, DCMP exhibited selective toxicity towards cancerous cells while sparing normal cells, suggesting a favorable therapeutic index. The selectivity ratio was determined using normal fibroblast cell lines as controls.
The biological activity of DCMP can be attributed to several mechanisms:
- Enzyme Inhibition : DCMP acts as an inhibitor of key enzymes involved in cellular metabolism.
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It has been observed to halt the cell cycle at various phases depending on the cell type, particularly at G1/S or G2/M transitions.
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of DCMP on various cancer cell lines. Results indicated that DCMP significantly inhibited proliferation and induced apoptosis in HL60 cells through the upregulation of pro-apoptotic factors such as Bax and downregulation of anti-apoptotic factors like Bcl-2.
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of DCMP against resistant strains of bacteria. The study found that DCMP effectively reduced bacterial load in vitro and demonstrated potential for development into an antimicrobial agent.
Q & A
Basic: What are the recommended synthetic routes for 2,5-Dichloro-4-mercaptopyridine, and how can purity be verified?
Methodological Answer:
Synthesis typically involves chlorination and thiolation of pyridine derivatives. For example, analogous compounds like 4-amino-3,5-dichloropyridine are synthesized via selective substitution reactions under controlled conditions . Purity verification should employ high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm molecular weight and detect impurities. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural validation, particularly to distinguish between positional isomers .
Advanced: How do computational methods like DFT address discrepancies in experimental vs theoretical vibrational spectra of this compound?
Methodological Answer:
Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy in predicting vibrational modes . Discrepancies often arise from solvent effects or crystal packing, which are not fully modeled in gas-phase calculations. To resolve this:
- Use polarizable continuum models (PCM) to simulate solvent interactions.
- Compare computed spectra with surface-enhanced Raman scattering (SERS) data, which accounts for substrate interactions .
Basic: What spectroscopic techniques are most effective for characterizing this compound's structure?
Methodological Answer:
- Raman/SERS : Detects mercapto (-SH) and pyridine ring vibrations, especially useful for surface-adsorbed monolayers .
- NMR : ¹H NMR in deuterated DMSO resolves chloro and thiol proton environments.
- X-ray photoelectron spectroscopy (XPS) : Confirms sulfur oxidation states and chlorine bonding .
Advanced: What challenges arise in forming self-assembled monolayers (SAMs) with this compound on gold surfaces, and how can they be mitigated?
Methodological Answer:
Challenges include:
- Competitive adsorption : The dichloro substituents may sterically hinder thiol-gold binding. Mitigate by using dilute solutions (<1 mM) and extended incubation times (>24 hrs) .
- Oxidation of -SH group : Work under inert atmospheres (N₂/Ar) and add reducing agents (e.g., TCEP) .
- Characterization : Use SERS titration to monitor surface pKa and monolayer stability under varying pH .
Basic: What are the key physical properties of this compound, and how do they influence experimental design?
Methodological Answer:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | ~196.07 g/mol | |
| Melting Point | ~159–161°C (analogous derivatives) | |
| Solubility | Moderate in DMSO, low in H₂O |
These properties necessitate:
- Solvent selection : Use DMSO for dissolution, but avoid aqueous buffers without cosolvents.
- Thermal stability : Conduct reactions below 160°C to prevent decomposition .
Advanced: How can researchers resolve contradictions in reported reactivity of this compound with nucleophiles under varying pH conditions?
Methodological Answer:
Contradictions often stem from pH-dependent thiol/thiolate equilibrium. Strategies include:
- Controlled pH studies : Use buffered solutions (pH 3–10) to isolate reactive species (e.g., thiolate at pH > pKa ~5.3) .
- Kinetic profiling : Monitor reaction rates via UV-Vis or HPLC to identify dominant pathways.
- Computational modeling : DFT calculations can predict nucleophilic attack sites (e.g., C-2 vs C-5 chlorine) .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Waste disposal : Segregate halogenated waste and consult environmental safety guidelines for incineration .
Advanced: What role does the mercapto group play in the supramolecular assembly of this compound, and how can this be analyzed via crystallography?
Methodological Answer:
The mercapto group enables hydrogen bonding and metal coordination, driving crystal packing. To analyze:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
